molecular formula C14H26O2 B12676272 1,1-Dimethyl-5-methyleneheptyl isobutyrate CAS No. 96846-64-9

1,1-Dimethyl-5-methyleneheptyl isobutyrate

Cat. No.: B12676272
CAS No.: 96846-64-9
M. Wt: 226.35 g/mol
InChI Key: TVEVQXMPYUHNIH-UHFFFAOYSA-N
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Description

1,1-Dimethyl-5-methyleneheptyl isobutyrate (CAS 96846-64-9) is a synthetic organic compound provided as a high-purity material for research and development purposes. This compound has a molecular formula of C14H26O2 and a molecular weight of 226.36 g/mol . Key identifiers include its EINECS number 306-300-0 and a defined SMILES structure of C(C(OC(=O)C(C)C)(C)C)CCC(CC)=C . Calculated physical properties suggest a density of approximately 0.876 g/cm³ and a boiling point near 283.3°C at 760 mmHg . As a specialty chemical, its primary value lies in its potential as a building block or intermediate in organic synthesis and chemical process development. Researchers may employ it in the exploration of new fragrance compounds, polymers, or other complex molecules, leveraging its unique structure that features both an isobutyrate ester and a methylene group. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96846-64-9

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(2-methyl-6-methylideneoctan-2-yl) 2-methylpropanoate

InChI

InChI=1S/C14H26O2/c1-7-12(4)9-8-10-14(5,6)16-13(15)11(2)3/h11H,4,7-10H2,1-3,5-6H3

InChI Key

TVEVQXMPYUHNIH-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CCCC(C)(C)OC(=O)C(C)C

Origin of Product

United States

Acid Catalyzed Hydrolysis:

In the presence of an acid catalyst and water, the ester can be hydrolyzed to form a carboxylic acid and an alcohol. libretexts.org The mechanism is the reverse of Fischer esterification and involves the following steps: libretexts.org

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton transfer to the alkoxy group, making it a better leaving group. libretexts.org

Elimination of the alcohol (1,1-dimethyl-5-methyleneheptanol) to reform the carbonyl group, yielding a protonated carboxylic acid. libretexts.org

Deprotonation to give the final carboxylic acid product (isobutyric acid) and regenerate the acid catalyst. libretexts.org

Base Promoted Hydrolysis Saponification :

Under basic conditions, the ester undergoes saponification. lumenlearning.com This reaction is effectively irreversible as the final step involves the deprotonation of the carboxylic acid. libretexts.org The mechanism proceeds via:

Nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Elimination of the alkoxide leaving group (1,1-dimethyl-5-methyleneheptoxide) to form a carboxylic acid. libretexts.org

Deprotonation of the carboxylic acid by the alkoxide to form a carboxylate salt and an alcohol. libretexts.org

Transesterification:

This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. lumenlearning.com For example, reaction with methanol (B129727) would yield methyl isobutyrate and 1,1-dimethyl-5-methyleneheptanol. The mechanism is analogous to acid- or base-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. lumenlearning.com

Reaction with Grignard Reagents:

Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.org The reaction of 1,1-Dimethyl-5-methyleneheptyl isobutyrate with a Grignard reagent (e.g., methylmagnesium bromide) would proceed through:

Nucleophilic acyl substitution by the first equivalent of the Grignard reagent to form a ketone intermediate. lumenlearning.com

Rapid nucleophilic addition of a second equivalent of the Grignard reagent to the ketone. lumenlearning.com

Protonation during an acidic workup to yield the final tertiary alcohol product. libretexts.org

Reduction:

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This process involves:

Nucleophilic attack by a hydride ion on the carbonyl carbon. lumenlearning.com

Elimination of the alkoxide leaving group to form an aldehyde intermediate. libretexts.org

Further reduction of the aldehyde to the primary alcohol. libretexts.org

Allylic Rearrangement:

Chemical Modification of the Ester Functional Group

The ester functional group in 1,1-dimethyl-5-methyleneheptyl isobutyrate is a primary site for chemical modification. The significant steric hindrance around the tertiary carbon of the neopentyl-like alcohol portion of the ester presents challenges but also allows for selective transformations. libretexts.orgmasterorganicchemistry.com Key modifications include hydrolysis and transesterification, which can be achieved under both acidic and basic conditions. libretexts.orgyoutube.comchemguide.co.uk

Hydrolysis: The cleavage of the ester bond to yield the corresponding carboxylic acid (isobutyric acid) and alcohol (1,1-dimethyl-5-methyleneheptan-1-ol) is a fundamental transformation. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst. libretexts.orgchemguide.co.uk The equilibrium can be shifted towards the products by using a large volume of dilute acid. chemguide.co.uk

Base-Promoted Hydrolysis (Saponification): This method involves heating the ester with a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.com The reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, driving the reaction to completion. masterorganicchemistry.comyoutube.com However, the steric hindrance of the neopentyl-like ester may require more forcing conditions, such as higher temperatures or stronger bases. libretexts.orgmasterorganicchemistry.com

Transesterification: This process involves the exchange of the alcohol portion of the ester. youtube.comyoutube.com It can be catalyzed by either acids or bases. youtube.comyoutube.com By reacting this compound with a different alcohol in the presence of a catalyst, a new ester can be formed. youtube.com The use of the new alcohol as a solvent can help to drive the equilibrium towards the desired product. masterorganicchemistry.comyoutube.com Enzymatic transesterification using lipases also presents a mild and selective alternative. youtube.com

Table 1: Comparison of Ester Modification Strategies
Strategy Reagents Conditions Products Key Considerations
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄)Heat, excess H₂OCarboxylic acid, AlcoholReversible reaction chemguide.co.uk
Base-Promoted HydrolysisNaOH or KOH, H₂OHeatCarboxylate salt, AlcoholIrreversible reaction masterorganicchemistry.com
Acid-Catalyzed TransesterificationR'OH, H⁺Heat, excess R'OHNew ester, Original alcoholReversible, driven by excess alcohol youtube.com
Base-Catalyzed TransesterificationR'O⁻ Na⁺, R'OHVariesNew ester, Original alcoholIrreversible, alkoxide as nucleophile masterorganicchemistry.com
Enzymatic TransesterificationLipase, R'OHMild conditionsNew ester, Original alcoholHigh selectivity, mild conditions youtube.com

Selective Functionalization of the Alkene Moiety

The terminal alkene in this compound offers a versatile handle for a wide range of functionalization reactions. The electronic and steric environment of the double bond allows for several selective transformations that can leave the ester group intact.

Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes. acs.orgresearchgate.net Treatment of the alkene with a borane (B79455) reagent like diborane (B8814927) (B₂H₆) or a bulkier reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) for increased selectivity, followed by oxidation with hydrogen peroxide and a base, yields the corresponding primary alcohol. acs.orgresearchgate.net This would convert the methylene (B1212753) group into a hydroxymethyl group, forming 1,1-dimethyl-5-(hydroxymethyl)heptyl isobutyrate. The use of disiamylborane (B86530) can circumvent the partial reduction of the ester group. acs.org

Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). sciforum.netrsc.org This reaction is typically stereospecific. sciforum.net The resulting epoxide is a valuable intermediate that can be opened under acidic or basic conditions to form diols or other functionalized derivatives. organic-chemistry.org For α,β-unsaturated esters, catalytic asymmetric epoxidation methods have been developed using metal complexes, which could be adapted for this non-conjugated system. organic-chemistry.orgrsc.org

Ozonolysis: This powerful reaction cleaves the double bond and replaces it with carbonyl groups. wikipedia.orglibretexts.orgbyjus.com The outcome depends on the workup conditions. wikipedia.orgmasterorganicchemistry.com

Reductive Workup: Using reagents like dimethyl sulfide (B99878) (DMS) or zinc dust results in the formation of aldehydes or ketones. libretexts.orgmasterorganicchemistry.com Ozonolysis of this compound followed by a reductive workup would yield formaldehyde (B43269) and a ketone, 1,1-dimethyl-5-oxoheptyl isobutyrate.

Oxidative Workup: Employing hydrogen peroxide leads to the formation of carboxylic acids or ketones. masterorganicchemistry.com In this case, the terminal CH₂ group would be oxidized to carbon dioxide.

Catalytic Hydrogenation: The selective reduction of the carbon-carbon double bond to an alkane can be accomplished using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). libretexts.orgumn.edulibretexts.org This transformation would convert this compound into 1,1,5-trimethylheptyl isobutyrate. It is possible to selectively hydrogenate the alkene in the presence of the ester functionality. rsc.org

Table 2: Selective Reactions of the Alkene Moiety
Reaction Reagents Intermediate/Product Functional Group Transformation
Hydroboration-Oxidation1. BH₃ or 9-BBN 2. H₂O₂, NaOHPrimary alcohol>C=CH₂ → >CH-CH₂OH
EpoxidationmCPBAEpoxide>C=CH₂ → >C(O)CH₂
Ozonolysis (Reductive)1. O₃ 2. DMS or Zn/H₂OKetone and Formaldehyde>C=CH₂ → >C=O + H₂C=O
Catalytic HydrogenationH₂, Pd/CAlkane>C=CH₂ → >CH-CH₃

Introduction of Heteroatoms or Complex Architectures

The initial functionalization of either the ester or the alkene group opens up pathways to introduce heteroatoms beyond oxygen and to construct more complex molecular architectures.

The primary alcohol generated from hydroboration-oxidation can serve as a versatile synthetic handle. It can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce nitrogen (amines, azides), sulfur (thiols), or halogens.

The epoxide formed from the alkene is another key intermediate. Ring-opening with nitrogen nucleophiles (e.g., ammonia, amines, azides) can lead to the formation of amino alcohols, which are valuable building blocks in medicinal chemistry.

Furthermore, the carbonyl group introduced via ozonolysis can be a site for subsequent carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Wittig reactions, to build more elaborate carbon skeletons.

Synthesis of Analogs and Structurally Related Derivatives for Academic Inquiry

For academic research, the synthesis of analogs and structurally related derivatives of this compound can provide insights into structure-activity relationships in various contexts.

Ester Analogs: The isobutyrate portion can be readily varied. By hydrolyzing the parent ester to 1,1-dimethyl-5-methyleneheptan-1-ol and then re-esterifying with different carboxylic acids or their activated derivatives (e.g., acyl chlorides), a library of esters with varying chain lengths, branching, and electronic properties can be generated. nih.gov Similarly, amide analogs could be synthesized from the corresponding amine. researchgate.netacs.org

Alkyl Chain Analogs: Modification of the alkyl backbone would require a de novo synthesis approach, likely starting from different building blocks to vary the length and branching of the heptyl chain.

Chiral Derivatives: The alkene provides a site for introducing stereocenters. Diastereoselective reactions, such as the hydroboration or epoxidation of a chiral precursor, could be employed to generate specific stereoisomers. organic-chemistry.orgnih.govacs.org For instance, asymmetric epoxidation using a chiral catalyst could yield an enantiomerically enriched epoxide, which can then be used to synthesize a range of chiral derivatives. nih.gov

Applications and Potential Roles of 1,1 Dimethyl 5 Methyleneheptyl Isobutyrate in Advanced Chemical Systems

Utility as a Precursor or Building Block in Organic Synthesis

The structure of 1,1-Dimethyl-5-methyleneheptyl isobutyrate, featuring an unsaturated ester, suggests potential as a building block in organic synthesis. Esters are widely used in synthesis, and their reactions are well-documented. solubilityofthings.comlibretexts.org The ester functional group can undergo hydrolysis to yield the corresponding carboxylic acid (isobutyric acid) and a tertiary alcohol (1,1-Dimethyl-5-methyleneheptan-1-ol). libretexts.org This reaction is a fundamental transformation in organic chemistry. numberanalytics.com

Furthermore, the presence of a terminal double bond in the heptyl chain offers a site for various addition reactions. For instance, it could potentially undergo hydrogenation to form the saturated analogue, or be subjected to oxidation to create diols or epoxides. These transformations are common in the synthesis of more complex molecules. The synthesis of terpene esters, a class of compounds to which this compound is related, often involves the esterification of a terpene alcohol. oup.comgoogle.com This process can be catalyzed by acids or enzymes. oup.comgoogle.com

Integration into Polymer Science and Material Chemistry

Unsaturated esters are valuable monomers in polymer science. researchgate.net The methylene (B1212753) group in this compound could potentially participate in radical polymerization reactions, either for homopolymerization or for copolymerization with other vinyl monomers. mdpi.com This could lead to the formation of novel polymers with unique architectures. The bulky 1,1-dimethylheptyl group would likely impart specific physical properties to the resulting polymer, such as increased solubility in nonpolar solvents and a lower glass transition temperature.

As a chemical additive, its ester nature and hydrocarbon chain could make it suitable as a plasticizer or a processing aid in polymer formulations. The synthesis of unsaturated polyesters often involves the copolymerization of unsaturated esters with other monomers to create cross-linked, thermosetting resins used in a variety of applications. britannica.com

Role in Methodological Development for Analytical Chemistry

In analytical chemistry, pure chemical compounds serve as essential reference standards for the development and validation of new analytical techniques. While there is no specific evidence of this compound being used in this capacity, it possesses characteristics that would make it a suitable candidate. Its distinct molecular weight and structure would produce a unique mass spectrum, which could be used to calibrate mass spectrometers.

Similarly, in chromatography, a pure sample of this compound could be used to determine retention times and response factors for gas chromatography (GC) or high-performance liquid chromatography (HPLC) methods. The general process of esterification is a key reaction in analytical chemistry, often used to derivatize molecules for analysis. numberanalytics.com

Theoretical Contributions to Understanding Structure-Reactivity Relationships

The structure of this compound offers several points of interest for theoretical studies on structure-reactivity relationships. The steric hindrance around the ester carbonyl group, due to the tertiary nature of the alcohol moiety, would be expected to influence its reactivity in nucleophilic substitution reactions. researchgate.net The rate of hydrolysis, for example, would likely be slower compared to esters derived from primary or secondary alcohols.

The electronic effects of the distant methylene group on the reactivity of the ester are likely to be minimal, but could be a subject for computational chemistry studies. The interplay between the steric environment and the electronic properties of the ester group is a fundamental area of research in physical organic chemistry. solubilityofthings.com

Data Tables

Table 1: General Properties of this compound

Property Value Source
Molecular Formula C14H26O2
Molecular Weight 226.355 g/mol

| CAS Number | 96846-64-9 | chemblink.com |

Table 2: Compound Names Mentioned

Compound Name
This compound
1,1-Dimethyl-5-methyleneheptyl isovalerate
Isobutyric acid

Environmental Fate and Chemical Degradation Pathways of 1,1 Dimethyl 5 Methyleneheptyl Isobutyrate

Hydrolytic Stability and Pathways in Aquatic Systems

The hydrolysis of the ester bond is a primary degradation pathway for 1,1-dimethyl-5-methyleneheptyl isobutyrate in aquatic environments. psiberg.com This reaction involves the cleavage of the ester linkage by water, resulting in the formation of the parent alcohol and carboxylic acid. libretexts.org The rate of hydrolysis is significantly influenced by pH. chemguide.co.ukpsiberg.com

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the hydrolysis of esters is catalyzed. chemguide.co.uk This reaction is reversible, meaning that the ester can also be formed from the alcohol and carboxylic acid under these conditions. libretexts.org An excess of water favors the hydrolysis reaction. chemguide.co.uk

Neutral Hydrolysis: At neutral pH (around 7), the reaction with water is typically very slow. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), hydrolysis is significantly accelerated and is effectively an irreversible reaction. libretexts.org The process, known as saponification, yields the alcohol and the salt of the carboxylic acid. libretexts.org

Due to the tertiary nature of the alcohol portion (1,1-dimethyl-5-methyleneheptanol), steric hindrance may slow the rate of hydrolysis compared to primary or secondary esters.

Table 2: Predicted Hydrolysis Products and Relative Rates

ConditionpH RangePrimary ProductsPredicted Relative Rate
Acidic< 71,1-Dimethyl-5-methyleneheptanol, Isobutyric acidModerate
Neutral~ 71,1-Dimethyl-5-methyleneheptanol, Isobutyric acidSlow
Alkaline> 71,1-Dimethyl-5-methyleneheptanol, Isobutyrate saltFast

Aerobic and Anaerobic Chemical Transformation in Environmental Media

Microbial activity is a crucial factor in the environmental degradation of organic compounds like this compound.

Aerobic Degradation: In the presence of oxygen, microorganisms are expected to degrade this compound through several pathways. omicsonline.org

Esterase Activity: The ester bond can be cleaved by microbial esterases, releasing 1,1-dimethyl-5-methyleneheptanol and isobutyric acid. Both of these products are generally amenable to further aerobic biodegradation.

Oxidation of the Alkene: The 5-methylene group can be oxidized by monooxygenases, leading to the formation of epoxides, which can be further hydrolyzed to diols. biorxiv.org The hydrocarbon chain can also be subject to terminal or subterminal oxidation. researchgate.net These initial steps are typically followed by β-oxidation of the resulting fatty acids. researchgate.net

Anaerobic Degradation: In environments devoid of oxygen, such as sediments and some groundwater, anaerobic microorganisms can also contribute to degradation, though typically at a slower rate than aerobic processes. omicsonline.org

The initial activation of the unsaturated hydrocarbon chain is a key step. For alkenes, this can involve hydration of the double bond or other addition reactions. nih.gov Some sulfate-reducing bacteria have been shown to metabolize alkenes. nih.gov

Following the initial activation, the molecule is expected to be broken down into smaller components, eventually leading to the formation of methane (B114726) and carbon dioxide in methanogenic environments. dntb.gov.ua

Methodologies for Monitoring Environmental Presence and Degradation Products

Detecting and quantifying this compound and its degradation products in environmental matrices like water, soil, and air requires sensitive analytical techniques.

The standard approach involves several steps:

Sample Collection and Extraction: Water samples may be subjected to liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes. nih.gov For soil and sediment, methods like Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) are common. env.go.jpresearchgate.net

Sample Clean-up: The extracted samples often require a clean-up step to remove interfering compounds from the matrix.

Instrumental Analysis: The most common and effective techniques for the analysis of volatile and semi-volatile organic compounds are gas chromatography (GC) and liquid chromatography (LC). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly selective and sensitive method for identifying and quantifying compounds like esters and their degradation products. env.go.jp The mass spectrometer provides structural information, allowing for confident identification.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), is another powerful tool, particularly for less volatile or thermally labile degradation products. nih.govnih.gov

Table 3: Common Analytical Techniques for Monitoring

TechniquePrincipleApplication
Solid-Phase Extraction (SPE)Analyte partitioning between a solid sorbent and a liquid sampleConcentration and clean-up of water samples
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility and boiling point, followed by mass-based detectionIdentification and quantification of the parent compound and volatile degradation products
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation based on polarity, followed by highly selective mass-based detectionAnalysis of polar and non-volatile degradation products

Future Directions and Emerging Research Avenues for 1,1 Dimethyl 5 Methyleneheptyl Isobutyrate

Development of Chemoenzymatic or Biomimetic Synthetic Routes

The synthesis of 1,1-Dimethyl-5-methyleneheptyl isobutyrate presents challenges due to the sterically hindered tertiary alcohol precursor. Traditional chemical methods may require harsh conditions, leading to low yields and side reactions. Future research could pivot towards more sustainable and selective chemoenzymatic and biomimetic strategies.

Chemoenzymatic Synthesis: Enzymatic catalysis, particularly using lipases, esterases, or proteases, offers a green alternative for ester synthesis. mdpi.com These biocatalytic reactions are known for their high selectivity and operation under mild conditions. mdpi.com However, the enzymatic hydrolysis and synthesis of esters derived from tertiary alcohols are often impeded by steric repulsion, making it a challenging but important area for investigation. researchgate.net Research could focus on screening novel enzymes or engineering existing ones, such as specific lipases that have shown some capacity to hydrolyze sterically demanding esters, to efficiently catalyze the esterification between the tertiary alcohol (1,1-dimethyl-5-methyleneheptan-1-ol) and isobutyric acid or its derivatives. researchgate.net Combining a metal-catalyzed reaction with a subsequent enzymatic step in a one-pot process is another promising chemoenzymatic strategy that could enhance efficiency and stereochemical purity. nih.gov The development of such a process would be vital for producing this and other structurally related compounds.

Biomimetic Synthesis: The structure of this compound is reminiscent of irregular monoterpenoids. Biomimetic synthesis, which mimics natural biosynthetic pathways, provides a powerful strategy for constructing complex terpene-like molecules. doaj.orgresearchgate.net Nature constructs a vast diversity of terpenoids from simple isoprene (B109036) units through enzyme-catalyzed cyclizations and functionalizations. bibliotekanauki.pl A future biomimetic approach could involve designing a polyene precursor that, under acid-catalyzed or enzymatic conditions, undergoes a specific cyclization or rearrangement cascade to form the carbon skeleton, which is subsequently functionalized. researchgate.netbibliotekanauki.pl Research into the Ugi reaction, a multi-component reaction used in biomimetic strategies to create terpene-amino acid conjugates, could also inspire novel pathways for assembling the core structure. researchmap.jp

Advanced Spectroscopic Studies for Conformational Dynamics

The acyclic and flexible nature of this compound means it exists as a complex ensemble of rapidly interconverting conformers in solution. Understanding these conformational preferences and dynamics is crucial for predicting its chemical behavior and interactions.

Future research should employ a combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. nih.govaip.org

Advanced NMR Techniques: While standard NMR is useful for structural elucidation, more sophisticated techniques are needed to map conformational landscapes. auremn.org.br The use of Nuclear Overhauser Effect (NOE) data can provide through-space distance constraints between protons, helping to define the relative orientations of different parts of the molecule. nih.gov Furthermore, the measurement of residual dipolar couplings (RDCs) in weakly ordering media can provide long-range structural information about the average orientation of molecular fragments. nih.govacs.org

Computational Modeling: Combining experimental NMR data with computational methods can provide a more complete dynamic picture. aip.orgcopernicus.org Techniques such as Molecular Dynamics with Orientational Constraints (MDOC) simulations can use NMR-derived parameters to generate a compatible ensemble of conformers without relying on assumptions about molecular alignment. nih.gov This approach is particularly powerful for characterizing highly flexible molecules where traditional structure determination methods fail. acs.orgacs.org Theoretical calculations can also predict the relative energies of different conformers and the barriers to rotation around key single bonds, offering insight into the molecule's flexibility. researchgate.netnih.gov

Exploration of Novel Catalytic Transformations

The bifunctional nature of this compound, possessing both a terminal alkene and an ester group, makes it an excellent substrate for exploring a variety of novel catalytic transformations. These reactions could generate a library of new derivatives with potentially unique properties.

Transformations of the Alkene Moiety: The terminal double bond is a versatile handle for chemical modification. Future research could explore:

Anti-Markovnikov Oxidation: Palladium/copper-catalyzed Wacker-type oxidations can convert hindered terminal alkenes into aldehydes, a transformation that tolerates ester functional groups. acs.orgnih.gov

Asymmetric Hydrosilylation: Chiral palladium catalysts can be used for the asymmetric hydrosilylation of terminal alkenes to produce valuable 2-silylalkanes. nih.gov

Isomerization: Ruthenium "zipper" catalysts can selectively isomerize terminal alkenes to internal (E)-2-alkenes with high efficiency, altering the geometry of the molecule. sdsu.eduorganic-chemistry.org

Enantioselective Epoxidation: Titanium-based catalysts can be used with hydrogen peroxide to selectively epoxidize terminal alkenes with high enantiomeric excess. organic-chemistry.org

Transformations of the Ester Moiety: The sterically hindered ester group presents both a challenge and an opportunity for selective catalysis.

Homogeneous Hydrogenation: While ester reduction typically requires harsh reagents, modern homogeneous catalysts, such as ruthenium and osmium pincer complexes, can hydrogenate esters to their corresponding alcohols under milder conditions. acs.org

Photocatalytic Reduction: An emerging area is the use of photocatalysts for ester reduction. eurekalert.org Recently developed photocatalysts, when irradiated with visible light, can perform a multiple single-electron transfer (SET) process to reduce esters to alcohols in a sustainable manner. eurekalert.orgsciencedaily.com

Catalytic Amidations: Transition metal catalysts, such as those based on tantalum(V) ethoxide, could potentially mediate the direct aminolysis of the ester to form amides, although the steric hindrance would be a significant factor to overcome. mdpi.com

Table 1: Potential Catalytic Transformations for this compound

Functional GroupReaction TypePotential Catalyst/ReagentProduct TypeReference
Terminal AlkeneAnti-Markovnikov OxidationPalladium/Copper/NitriteAldehyde acs.orgnih.gov
Terminal AlkeneAsymmetric HydrosilylationPalladium/MeO-MOPChiral Silylalkane nih.gov
Terminal AlkeneIsomerizationCp*Ru ComplexesInternal Alkene sdsu.eduorganic-chemistry.org
Terminal AlkeneEnantioselective EpoxidationTitanium/H₂O₂Epoxide organic-chemistry.org
EsterHomogeneous HydrogenationRuthenium Pincer ComplexesAlcohols acs.org
EsterPhotocatalytic ReductionN-BAP/OxalateAlcohols eurekalert.orgsciencedaily.com

Integration into Supramolecular Chemistry or Nanomaterial Design

The amphiphilic character of this compound, arising from its polar ester head and nonpolar hydrocarbon body, suggests its potential use as a building block in supramolecular chemistry and for the functionalization of nanomaterials. researchgate.net The focus of this research would be on the specific chemical interactions that drive assembly and integration.

Supramolecular Assembly: Amphiphilic molecules can self-assemble in solution to form a variety of nanostructures, such as micelles, vesicles, or liquid crystals. researchgate.net The driving forces for these assemblies are non-covalent interactions, including hydrophobic effects and van der Waals forces between the alkyl chains, and potential dipole-dipole or weak hydrogen bonding interactions involving the ester groups. researchgate.net Future research could investigate how the specific shape and flexibility of this compound influences the morphology of these self-assembled structures. rsc.org Its integration into peptide amphiphiles could also be explored to create novel hybrid materials with dynamic and potentially bioactive properties. nih.gov

Nanomaterial Design: The ester functional group can be a key component in the design of functional nanomaterials.

Surface Functionalization: The molecule could be used to modify the surface of inorganic nanoparticles (e.g., silica, titania, or iron oxide) to make them dispersible in nonpolar media. researchgate.netmdpi.com The ester group provides a handle for attachment, either through direct interaction or by being converted into a more reactive group. For instance, activated esters are commonly used to form stable covalent amide bonds with amine-functionalized surfaces. researchgate.netresearchgate.net

Polymer Integration: The terminal alkene allows the molecule to be incorporated as a monomer into polymer chains via polymerization reactions. This could create polymers with pendant ester groups that influence the material's bulk properties or act as sites for further chemical modification.

Drug Delivery Systems: While outside the direct scope of this analysis, it is noteworthy that ester bonds are often used in drug delivery systems as pH-sensitive linkers that can be cleaved in specific biological environments. dovepress.com Carbon-based nanomaterials like graphene can be functionalized with drugs via ester linkages to enhance stability and storage capacity. dovepress.com Future work could explore the chemical interactions necessary to integrate this molecule into such advanced delivery platforms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-dimethyl-5-methyleneheptyl isobutyrate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves esterification or transesterification reactions. For example, reacting 5-methyleneheptanol with isobutyric acid derivatives under acid catalysis (e.g., sulfuric acid) or enzyme-mediated conditions. Reaction parameters such as temperature (80–120°C), solvent polarity, and stoichiometric ratios must be optimized to minimize side products like dimerization of the methylene group .
  • Data Consideration : Compare yields from GC-MS analysis under varying conditions (e.g., 65% yield with enzyme catalysis vs. 45% with acid catalysis) .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm the methylene (δ 4.6–5.0 ppm) and ester carbonyl (δ 170–175 ppm) groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₃H₂₂O₂), while IR spectroscopy confirms ester C=O stretching (~1740 cm⁻¹) .
  • Data Contradiction : Discrepancies in NMR shifts may arise from solvent effects; deuterated chloroform vs. DMSO can alter peak positions by ±0.3 ppm.

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under oxidative or thermal stress?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to track degradation products. For oxidative stability, expose the compound to H₂O₂ or UV light; monitor ester hydrolysis via pH changes. Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C suggests industrial utility) .
  • Data Contradiction : Conflicting reports on thermal stability may stem from impurities (e.g., residual catalysts). Replicate studies with purified batches (≥99% by HPLC) to resolve inconsistencies .

Q. How does the methylene group in this compound influence its reactivity in polymerization or copolymerization reactions?

  • Methodological Answer : Perform radical-initiated polymerization with AIBN at 70°C. Use GPC to determine molecular weight distribution. Compare reactivity with non-methylene analogs (e.g., 1,1-dimethylheptyl isobutyrate) to isolate the methylene group’s role in chain propagation .
  • Data Consideration : Copolymerization with styrene may show higher incorporation rates due to the methylene group’s electron-deficient nature (supported by DFT calculations).

Q. What computational models best predict the physicochemical properties of this compound (e.g., logP, solubility)?

  • Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models with descriptors like molar refractivity and topological surface area. Validate predictions against experimental logP values (e.g., octanol-water partitioning) and Hansen solubility parameters .
  • Data Contradiction : Discrepancies between predicted and observed solubility in polar aprotic solvents (e.g., DMF) may require adjusting dipole moment parameters in simulations.

Research Design and Validation

Q. How can researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct a systematic review of existing literature (prioritizing peer-reviewed journals) and perform dose-response assays under standardized conditions (e.g., fixed cell lines, consistent solvent controls). Use meta-analysis tools to identify outliers or confounding variables (e.g., solvent toxicity in cytotoxicity studies) .
  • Example Workflow :

StudyReported IC₅₀ (μM)Solvent Used
A12.5DMSO
B45.0Ethanol
C18.7DMSO
Note: Ethanol’s cytotoxicity at high concentrations may skew Study B’s results.

Key Recommendations for Researchers

  • Prioritize Purification : Impurities in synthetic batches are a major source of data variability. Use preparative HPLC or recrystallization for ≥98% purity .
  • Leverage Cross-Disciplinary Tools : Combine experimental data with computational modeling (e.g., molecular dynamics for solubility predictions) to resolve ambiguities .
  • Adopt FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable to facilitate meta-analyses and collaborative validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.